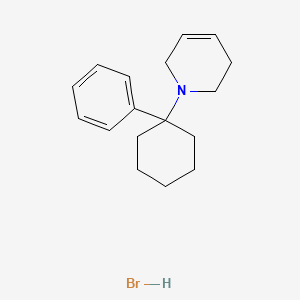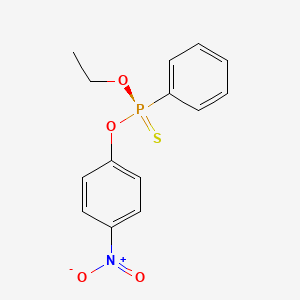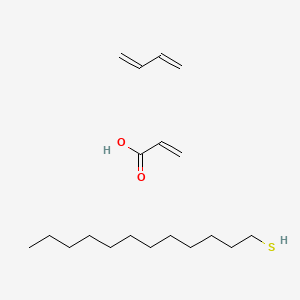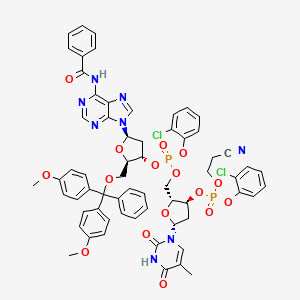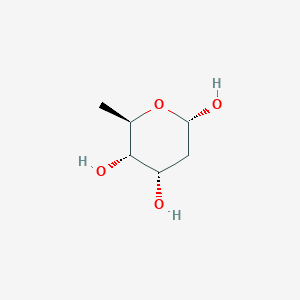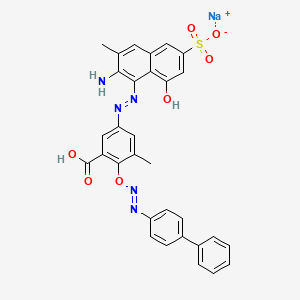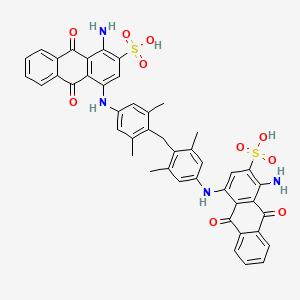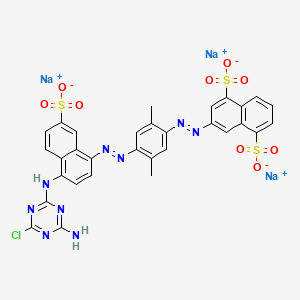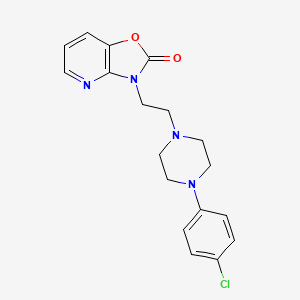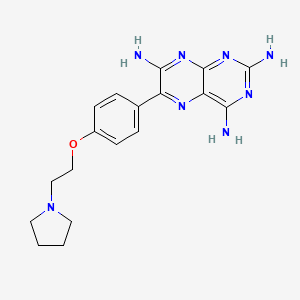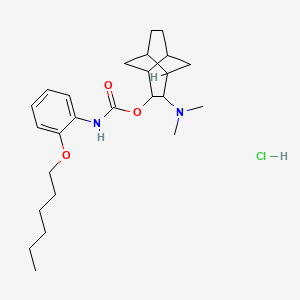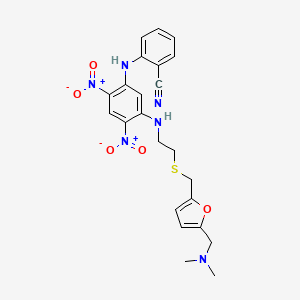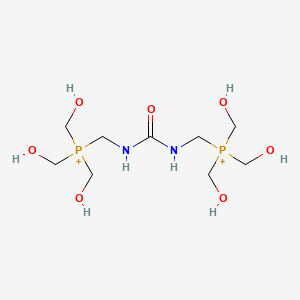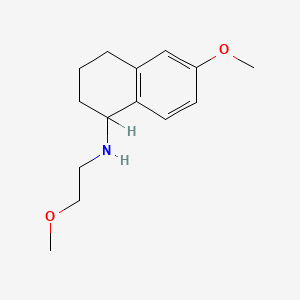
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is a synthetic organic compound that belongs to the class of naphthalenamines. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound has a tetrahydro structure, indicating partial saturation of the naphthalene ring, and contains methoxy and methoxyethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Reduction: The naphthalene ring is partially reduced to form the tetrahydro structure.
Methoxylation: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxy and methoxyethyl groups may play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks the methoxy and methoxyethyl groups.
6-Methoxy-1-naphthalenamine: Contains a methoxy group but lacks the tetrahydro structure.
N-(2-Methoxyethyl)-1-naphthalenamine: Contains the methoxyethyl group but lacks the tetrahydro structure.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(2-methoxyethyl)-1-naphthalenamine is unique due to its specific combination of functional groups and partial saturation of the naphthalene ring, which may confer distinct chemical and biological properties.
特性
CAS番号 |
52373-06-5 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC名 |
6-methoxy-N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-9-8-15-14-5-3-4-11-10-12(17-2)6-7-13(11)14/h6-7,10,14-15H,3-5,8-9H2,1-2H3 |
InChIキー |
IISRZFUTUUXXRG-UHFFFAOYSA-N |
正規SMILES |
COCCNC1CCCC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
